In Vitro Phase I Metabolism of ADB-PINACA Isomer 2 in Human Liver Microsomes: A Mechanistic and Analytical Guide
In Vitro Phase I Metabolism of ADB-PINACA Isomer 2 in Human Liver Microsomes: A Mechanistic and Analytical Guide
Introduction and Structural Rationale
The rapid structural evolution of synthetic cannabinoid receptor agonists (SCRAs) presents a continuous challenge for forensic and clinical toxicology. To circumvent legislative bans on specific chemical scaffolds, clandestine laboratories frequently synthesize positional and structural isomers. ADB-PINACA Isomer 2 —systematically identified as the isoleucinamide analog N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-1-pentyl-1H-indazole-3-carboxamide[1]—is a prime example of this phenomenon.
While standard ADB-PINACA utilizes a tert-leucinamide head group[2], Isomer 2 replaces this with an isoleucinamide moiety. This subtle substitution drastically alters the steric landscape of the molecule. Standard ADB-PINACA metabolism in human liver microsomes (HLMs) is dominated by pentyl chain hydroxylation and terminal amide hydrolysis, as the bulky tert-butyl group is highly sterically hindered from Cytochrome P450 (CYP450) access[3]. In contrast, the sec-butyl group of Isomer 2 contains accessible methylene and methine hydrogens, opening a novel, isomer-specific metabolic pathway.
This technical guide details the in vitro Phase I metabolic profiling of ADB-PINACA Isomer 2, providing the mechanistic reasoning and self-validating protocols necessary to establish definitive forensic biomarkers.
Mechanistic Insights: The Impact of Isomerism on CYP450 Regioselectivity
As a Senior Application Scientist, it is critical to look beyond the mass shifts and understand the causality of biotransformation.
Why use HLMs over Human Hepatocytes (HHeps)? While HHeps provide a comprehensive view of both Phase I and II pathways, HLMs remain the gold standard for rapid, high-throughput mapping of CYP450-mediated Phase I biotransformations[4]. By isolating the microsomal fraction, we intentionally strip away cellular transport mechanisms and competing Phase II conjugation enzymes. This isolation allows us to accurately determine intrinsic clearance ( ) and map the primary regioselectivity of Phase I oxidation without the confounding variable of rapid glucuronidation.
The Steric Vulnerability of Isomer 2: Recent temporal metabolic profiling of structurally related indazole-3-carboxamides has demonstrated that aliphatic oxidation is the primary clearance mechanism[5]. Because the tert-leucinamide moiety found in standard ADB-PINACA is highly sterically hindered, CYP enzymes default to oxidizing the pentyl tail[2]. However, the isoleucinamide group in Isomer 2 presents less steric bulk. The CYP450 active site (particularly CYP3A4 and CYP2C9) can accommodate the sec-butyl chain, leading to direct hydroxylation of the isoleucine moiety (Metabolite M2). This M2 metabolite serves as the definitive, unique biomarker to differentiate Isomer 2 consumption from standard ADB-PINACA.
Experimental Methodology: Self-Validating HLM Incubation Protocol
To ensure that all observed mass shifts are strictly CYP450-mediated and not analytical artifacts, the following protocol is designed as a self-validating system incorporating a tripartite control matrix.
Step 1: Reagent and Matrix Preparation
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological hepatic conditions.
-
Thaw pooled Human Liver Microsomes (HLMs) on ice to prevent the thermal degradation of CYP enzymes.
-
Prepare an NADPH-regenerating system (NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and MgCl₂).
-
Causality: Supplying a regenerating system rather than direct NADPH ensures a stable, zero-order supply of reducing equivalents throughout the 120-minute incubation, preventing premature reaction termination.
-
Step 2: Control Matrix Assembly
Establish the following parallel incubation tubes:
-
Test Sample: HLMs + NADPH + ADB-PINACA Isomer 2 (10 µM).
-
Negative Control A (No Cofactor): HLMs + Buffer + ADB-PINACA Isomer 2. (Validates that metabolism is strictly NADPH-dependent).
-
Negative Control B (Heat-Inactivated): Boiled HLMs (100°C for 10 mins) + NADPH + ADB-PINACA Isomer 2. (Rules out non-enzymatic chemical degradation).
-
Positive Control: HLMs + NADPH + Midazolam. (Confirms CYP3A4 enzymatic viability).
Step 3: Incubation and Kinetic Sampling
-
Pre-incubate the mixtures (minus the regenerating system) at 37°C for 5 minutes in a shaking water bath.
-
Initiate the reaction by adding the NADPH-regenerating system (Final protein concentration: 1.0 mg/mL).
-
Aliquot 50 µL samples at and minutes.
Step 4: Reaction Termination and Extraction
-
Immediately quench each aliquot in 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., ADB-PINACA-d9).
-
Causality: Cold ACN rapidly denatures microsomal proteins, halting enzymatic activity instantaneously to ensure precise kinetic timepoints, while simultaneously precipitating proteins for cleaner LC-MS injection.
-
-
Centrifuge at 15,000 × g for 10 minutes at 4°C. Extract the supernatant for LC-HRMS analysis.
Step 5: LC-HRMS Analytical Workflow
-
Column Selection: Use a Biphenyl UHPLC column rather than a standard C18.
-
Causality: SCRA metabolism generates multiple isobaric hydroxylated isomers (e.g., pentyl-OH vs. isoleucine-OH). Standard C18 columns often fail to resolve these. A biphenyl stationary phase introduces and dipole-dipole interactions, exploiting the rigid indazole core's electron density to separate positional isomers effectively[5].
Metabolic Pathway and Quantitative Data Presentation
Upon LC-HRMS analysis, ADB-PINACA Isomer 2 yields several key Phase I metabolites. The quantitative mass shifts and elemental formulas are summarized below.
Table 1: High-Resolution Mass Spectrometry Profile of ADB-PINACA Isomer 2 Metabolites
| Metabolite | Biotransformation | Elemental Formula | Exact Mass [M+H]⁺ | Mass Shift (Da) | Major Site of Metabolism |
| Parent | None | C₁₉H₂₈N₄O₂ | 345.2285 | 0.0000 | N/A |
| M1 | Aliphatic Hydroxylation | C₁₉H₂₈N₄O₃ | 361.2234 | +15.9949 | Pentyl side-chain |
| M2 | Sec-Butyl Hydroxylation | C₁₉H₂₈N₄O₃ | 361.2234 | +15.9949 | Isoleucinamide moiety |
| M3 | Terminal Amide Hydrolysis | C₁₉H₂₇N₃O₃ | 346.2125 | +0.9840 | Carboxamide head group |
| M4 | Aromatic Hydroxylation | C₁₉H₂₈N₄O₃ | 361.2234 | +15.9949 | Indazole core |
| M1a | Ketone Formation | C₁₉H₂₆N₄O₃ | 359.2078 | +13.9793 | Pentyl side-chain |
Metabolic Pathway Visualization
Figure 1: Phase I and partial Phase II metabolic pathways of ADB-PINACA Isomer 2 in HLMs.
Conclusion and Forensic Biomarker Selection
The in vitro metabolism of ADB-PINACA Isomer 2 in human liver microsomes highlights the profound impact that minor structural isomerism has on toxicokinetics. While M1 (pentyl hydroxylation) and M3 (amide hydrolysis) are high-abundance metabolites, they are not unique; they overlap heavily with the metabolic profile of standard ADB-PINACA.
For definitive forensic confirmation of Isomer 2 ingestion, laboratories must target M2 (Isoleucine Hydroxylation) . The detection of this sec-butyl oxidized species, resolved via biphenyl chromatography, serves as an unequivocal, self-validating biomarker for this specific SCRA analog.
References
-
[5] Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. MDPI Molecules.[Link]
-
[4] Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes. Forensic Toxicology.[Link]
-
[3] Synthesis and Pharmacological Profiling of the Metabolites of Synthetic Cannabinoid Drugs APICA, STS-135, ADB-PINACA, and 5F-ADB-PINACA. ACS Chemical Neuroscience.[Link]
-
[1] N-((2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl)-1-pentyl-1H-indazole-3-carboxamide | CID 124523346. PubChem, National Center for Biotechnology Information.[Link]
-
[2] Synthesis and Functional Evaluation of Synthetic Cannabinoid Receptor Agonists Related to ADB-HEXINACA. ACS Chemical Neuroscience.[Link]
Sources
- 1. N-((2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl)-1-pentyl-1H-indazole-3-carboxamide | C19H28N4O2 | CID 124523346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model - PubMed [pubmed.ncbi.nlm.nih.gov]
